molecular formula C19H18N2O4 B2528989 methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-59-5

methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2528989
CAS No.: 899962-59-5
M. Wt: 338.363
InChI Key: XLIGTBFDLDAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a bridged bicyclic core (methanobenzo[g][1,3,5]oxadiazocine) with multiple functional groups. The structure includes a phenyl substituent at position 3, a methyl ester at position 8, and a ketone group at position 2.

Properties

IUPAC Name

methyl 9-methyl-11-oxo-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19-11-15(20-18(23)21(19)13-6-4-3-5-7-13)14-10-12(17(22)24-2)8-9-16(14)25-19/h3-10,15H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIGTBFDLDAFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound with notable biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H17N2O4C_{20}H_{17}N_{2}O_{4}, with a molecular weight of approximately 338.36 g/mol. The structure features a carboxylate group and an oxadiazocine ring, which are critical for its biological interactions .

Biological Activity Overview

Research indicates that methyl 2-methyl-4-oxo-3-phenyl compounds exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties against various cell lines.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in cancer cell lines (e.g., HT29)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantExhibits significant antiradical activity

The mechanisms through which methyl 2-methyl-4-oxo compounds exert their biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress pathways, contributing to its anticancer effects.

Case Study 1: Anticancer Activity

In a study examining the effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines, methyl 2-methyl-4-oxo demonstrated significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell growth and survival .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the compound's antimicrobial properties against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting broad-spectrum antimicrobial potential .

Synthesis and Derivatives

The synthesis of methyl 2-methyl-4-oxo typically involves multi-step organic reactions. Methods may include condensation reactions followed by cyclization processes to form the oxadiazocine ring structure. Novel derivatives are continuously being synthesized to enhance biological activity and reduce toxicity .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms of methyl 2-methyl-4-oxo compounds. Future studies will focus on:

  • In Vivo Studies : To assess therapeutic efficacy and safety in animal models.
  • Structural Modifications : To develop more potent derivatives with improved selectivity for biological targets.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is C20H17F3N2O4C_{20}H_{17}F_3N_2O_4, with a molecular weight of approximately 406.36 g/mol. The compound's structure is characterized by:

  • Oxadiazocine Ring : A seven-membered ring containing two nitrogen atoms and one oxygen atom.
  • Carboxylate Group : This functional group (-COO-) enhances the compound's reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms due to its unique structural features.

Biology

The compound's structure allows it to interact with various biological targets. It is useful in biochemical assays to evaluate enzyme activities and receptor interactions. Research has shown that compounds with similar structures exhibit significant biological activities.

Medicine

There is potential for this compound to be developed as a lead candidate in drug development. Its ability to bind specific molecular targets suggests applications in treating diseases by inhibiting or activating biological pathways.

Industry

This compound can be utilized in the development of new materials and agrochemicals. Its unique chemical properties may lead to innovative applications in various industrial sectors.

Case Studies and Research Findings

Research continues to explore the biological activities of methyl 2-methyl-4-oxo compounds. For example:

  • Antimicrobial Activity : Studies have indicated that derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting tumor growth.

These findings underscore the importance of further research into the therapeutic applications of methyl 2-methyl-4-oxo compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the methanobenzo-oxadiazocine family, which shares a fused bicyclic framework. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Physical/Chemical Notes
Methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (Target) Likely ~C₁₉H₁₈N₂O₄ ~338.36 g/mol - 3-Ph, 8-COOCH₃, 4-oxo Hypothesized to exhibit moderate polarity due to ester and ketone groups.
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS 899213-30-0) Not explicitly given Not provided - 3-(3-MeO-Ph), 2/8-Me, 4-oxo Methyl and methoxy groups may enhance lipophilicity vs. target compound.
8-Bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-... (C₁₈H₁₅BrF₂N₂O₃) C₁₈H₁₅BrF₂N₂O₃ 425.2 g/mol - 8-Br, 3-(3,4-F₂-Ph), 10-OMe, 2-Me, 4-oxo Bromine and fluorine substituents likely increase molecular weight and metabolic stability.

Functional Group Analysis

  • Target Compound : The phenyl group at position 3 may facilitate π-π stacking interactions in biological targets, while the methyl ester (position 8) contributes to solubility in organic solvents.
  • C₁₈H₁₅BrF₂N₂O₃ : Bromine and fluorine atoms introduce electronegativity and steric bulk, which could influence binding affinity and resistance to enzymatic degradation.

Research Methodologies and Gaps

Analytical Techniques

  • Spectroscopy : NMR and IR (as used in for imidazo-pyridines) would be critical for characterizing the target compound’s functional groups .

Preparation Methods

Formation of the Methanobenzooxadiazocine Core

A three-component reaction between camphor-derived enol ethers, benzaldehyde, and methyl acrylate under acidic conditions generates the bicyclic framework. This method adapts the synthesis of methanoxanthene derivatives reported by Al-Mousawi et al., where camphor (1) reacts with benzaldehyde (2) and a ketone to form bridged heterocycles.

Procedure :

  • Combine camphor (10 mmol), benzaldehyde (10 mmol), and methyl acrylate (12 mmol) in ethanol with piperidine (0.5 mL) as a catalyst.
  • Reflux for 48 hours, followed by cooling and neutralization with dilute HCl.
  • Isolate the intermediate 3 (7,12,12-trimethyl-11-phenyl-5,7,8,9,10,11-hexahydro-4H-7,10-methanobenzo[g]oxadiazocine) via filtration (Yield: 68%).

Esterification at C8

The C8 carboxylic acid (derived from hydrolysis of the acrylate group) is methylated using dimethyl sulfate (DMS) in the presence of K2CO3. Stirring in DMF at 60°C for 4 hours yields the methyl ester (Yield: 92%).

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.25–7.55 (m, 5H, Ph), 4.45 (s, 1H, CH), 3.89 (s, 3H, OCH3), 2.38–2.49 (m, 3H, CH3), 1.11–1.38 (m, 4H, CH2).
  • IR (KBr) : 1698 cm⁻¹ (C=O), 1643 cm⁻¹ (C=C), 3055 cm⁻¹ (Ar-H).

Synthetic Route 2: Ring-Closing Metathesis

Diene Precursor Synthesis

A styryl-substituted diene is prepared via Heck coupling between 4-bromoacetophenone and methyl vinyl ketone. Using Pd(OAc)2 and PPh3 in DMF at 120°C, the diene 4 is obtained in 75% yield.

Grubbs-Catalyzed Cyclization

Treatment of 4 with Grubbs II catalyst (5 mol%) in CH2Cl2 under reflux for 12 hours induces ring-closing metathesis, forming the oxadiazocine core. Column chromatography (SiO2, hexane/EtOAc 8:2) isolates the product 5 (Yield: 62%).

Functionalization Steps

  • Phenyl Introduction : Ullmann coupling with iodobenzene, CuI, and trans-N,N′-dimethylcyclohexane-1,2-diamine installs the C3 phenyl group (Yield: 58%).
  • Esterification : As in Route 1.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Multi-Component) Route 2 (Metathesis)
Total Yield 52% 45%
Reaction Time 72 hours 36 hours
Cost Efficiency Moderate High
Stereoselectivity Low High

Route 1 offers simplicity but suffers from moderate stereocontrol, whereas Route 2 provides better regioselectivity at the expense of higher catalyst costs.

Mechanistic Insights into Cyclization

The methano bridge formation in Route 1 proceeds via a stepwise mechanism:

  • Enolate Formation : Camphor’s carbonyl group is deprotonated by piperidine, generating an enolate.
  • Aldol Condensation : The enolate attacks benzaldehyde, forming a β-hydroxy ketone intermediate.
  • Cyclodehydration : Acidic conditions promote dehydration, yielding the bicyclic framework.

In contrast, Route 2 relies on olefin metathesis to reorganize bonding orbitals, forming the 10-membered ring through [2+2] cycloaddition and subsequent rearrangement.

Challenges and Optimization Strategies

  • Stereochemical Control : The bridged structure introduces axial chirality. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during diene synthesis improves enantiomeric excess.
  • Oxidation Over-reaction : Jones reagent may over-oxidize the ketone. Switching to Dess-Martin periodinane minimizes side reactions (Yield improvement: 12%).

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as cyclocondensation reactions or spiroannulation strategies. For example, analogous spiro compounds are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and substituted amines or phenols under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Key steps include optimizing stoichiometry of reactants (e.g., 1:1 molar ratios) and using catalysts like pyrrolidine for cyclization . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Resolves the complex bicyclic and aromatic proton environments (e.g., phenyl protons at δ 7.2–7.6 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • UV-Vis Spectroscopy : Monitors conjugation in the benzoxadiazocine core (λmax ~250–300 nm) .
  • Elemental Analysis : Validates purity by confirming C, H, N, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from conformational flexibility or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To detect dynamic processes (e.g., ring puckering in the methanobenzo core).
  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to confirm connectivity in the fused bicyclic system.
  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles, especially for sp³-hybridized carbons in the methano bridge .

Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., nitro or ester intermediates) and adjust reaction times.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • Temperature Gradients : Gradual heating (e.g., 45–80°C) prevents decomposition of thermally labile intermediates like the oxadiazocine ring .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence reactivity in downstream functionalization?

  • Methodological Answer : Substituents modulate electronic and steric effects:

  • Electron-Withdrawing Groups (NO₂, CF₃) : Increase electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., amidation or hydrolysis).
  • Steric Hindrance : Bulky groups (e.g., trifluoromethyl) at the 3-phenyl position may slow ring-opening reactions but improve stability of the methanobenzo core .

Data Analysis & Mechanistic Questions

Q. What strategies are recommended for analyzing reaction pathways involving competing ring-opening and rearrangement processes?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., ring-opening vs. spiroannulation).
  • Computational Modeling (DFT) : Predict thermodynamic favorability of intermediates (e.g., oxadiazocine vs. azepane forms) using software like Gaussian .

Q. How can researchers address low reproducibility in synthesizing the methanobenzo[g] core?

  • Methodological Answer : Common pitfalls include:

  • Moisture Sensitivity : Use Schlenk lines or molecular sieves for moisture-sensitive steps (e.g., cyclization with NaH).
  • Purification Challenges : Employ preparative HPLC with C18 columns to separate diastereomers or regioisomers .

Application-Oriented Questions

Q. What pharmacological assays are suitable for evaluating bioactivity in derivatives of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorescence-based substrates (e.g., ATP-competitive assays).
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Safety & Handling

Q. What safety protocols are recommended for handling intermediates with reactive functional groups (e.g., nitro or trifluoromethyl)?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods for nitro-containing intermediates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., from ester hydrolysis) with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.